molecular formula C10H11F3N2O3 B13026458 N,3-Dimethoxy-N-methyl-5-(trifluoromethyl)picolinamide

N,3-Dimethoxy-N-methyl-5-(trifluoromethyl)picolinamide

Cat. No.: B13026458
M. Wt: 264.20 g/mol
InChI Key: WHWMHGMZCZYQME-UHFFFAOYSA-N
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Description

N,3-Dimethoxy-N-methyl-5-(trifluoromethyl)picolinamide is a chemical compound with the molecular formula C9H9F3N2O2 It is known for its unique structural features, including the presence of a trifluoromethyl group and a picolinamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3-Dimethoxy-N-methyl-5-(trifluoromethyl)picolinamide typically involves the reaction of 5-(trifluoromethyl)picolinic acid with N-methyl-N-methoxyamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) may be employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N,3-Dimethoxy-N-methyl-5-(trifluoromethyl)picolinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

N,3-Dimethoxy-N-methyl-5-(trifluoromethyl)picolinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,3-Dimethoxy-N-methyl-5-(trifluoromethyl)picolinamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-Methoxy-N-methyl-5-(trifluoromethyl)picolinamide
  • 3,N-Dimethoxy-N-methyl-5-trifluoromethylbenzamide
  • N-Methyl-3-(trifluoromethyl)aniline

Uniqueness

N,3-Dimethoxy-N-methyl-5-(trifluoromethyl)picolinamide stands out due to its unique combination of a picolinamide core and a trifluoromethyl group. This structural feature imparts distinct physicochemical properties, such as increased metabolic stability and enhanced biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H11F3N2O3

Molecular Weight

264.20 g/mol

IUPAC Name

N,3-dimethoxy-N-methyl-5-(trifluoromethyl)pyridine-2-carboxamide

InChI

InChI=1S/C10H11F3N2O3/c1-15(18-3)9(16)8-7(17-2)4-6(5-14-8)10(11,12)13/h4-5H,1-3H3

InChI Key

WHWMHGMZCZYQME-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=C(C=C(C=N1)C(F)(F)F)OC)OC

Origin of Product

United States

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